

Characterization of 4-Benzoylpiperidine Hydrochloride (CAS 37586-22-4): A Technical Guide

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Compound of Interest

Compound Name: *4-Benzoylpiperidine hydrochloride*

Cat. No.: *B014217*

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This in-depth technical guide provides a comprehensive overview of the characterization of **4-Benzoylpiperidine hydrochloride** (CAS 37586-22-4), a key intermediate in the synthesis of various central nervous system (CNS) depressants. This document outlines its physicochemical properties and details the analytical techniques crucial for its identification and quality control.

Physicochemical Properties

4-Benzoylpiperidine hydrochloride is a white to off-white solid. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	37586-22-4	N/A
Molecular Formula	C ₁₂ H ₁₆ CINO	[1]
Molecular Weight	225.71 g/mol	[1]
Appearance	White to off-white solid/powder	[2]
Melting Point	226 °C	N/A
IUPAC Name	phenyl(piperidin-4-yl)methanone;hydrochloride	[1]

Analytical Characterization

A complete characterization of **4-Benzoylpiperidine hydrochloride** involves a suite of analytical techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **4-Benzoylpiperidine hydrochloride**.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Although a specific experimental spectrum for **4-Benzoylpiperidine hydrochloride** is not readily available in public databases, expected chemical shifts can be inferred from related structures. The aromatic protons of the benzoyl group are expected to appear in the downfield region (δ 7.0-8.0 ppm). The protons on the piperidine ring would appear more upfield, with those closer to the nitrogen and the benzoyl group being more deshielded.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments. For **4-Benzoylpiperidine hydrochloride**, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the benzoyl group, and the carbons of the piperidine ring. The carbonyl carbon signal would be the most downfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **4-Benzoylpiperidine hydrochloride** is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, C-H bonds of the aromatic and piperidine rings, and N-H stretching of the piperidinium hydrochloride.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (Ketone)	~1685
Aromatic C-H	~3000-3100
Aliphatic C-H	~2800-3000
N-H (salt)	~2400-2700 (broad)
C-N	~1000-1200

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule $[M+H]^+$ is expected to be observed. For 4-Benzoylpiperidine (the free base, MW = 189.25 g/mol), the $[M+H]^+$ ion would have an m/z of approximately 190.1. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of the benzoyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of **4-Benzoylpiperidine hydrochloride**. A validated reverse-phase HPLC method is typically employed for the analysis of aromatic ketones and piperidine-containing compounds. While a specific validated method for this compound is not publicly available, a starting point for method development would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the benzoyl chromophore absorbs, such as 254 nm.^{[3][4][5]}

Experimental Protocols

The following are general experimental protocols that can be adapted for the characterization of **4-Benzoylpiperidine hydrochloride**.

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Benzoylpiperidine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain a homogeneous magnetic field.
- Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Background Collection: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **4-Benzoylpiperidine hydrochloride** powder onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **4-Benzoylpiperidine hydrochloride** in a suitable solvent, typically a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
- Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions generated. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.[6][7]
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

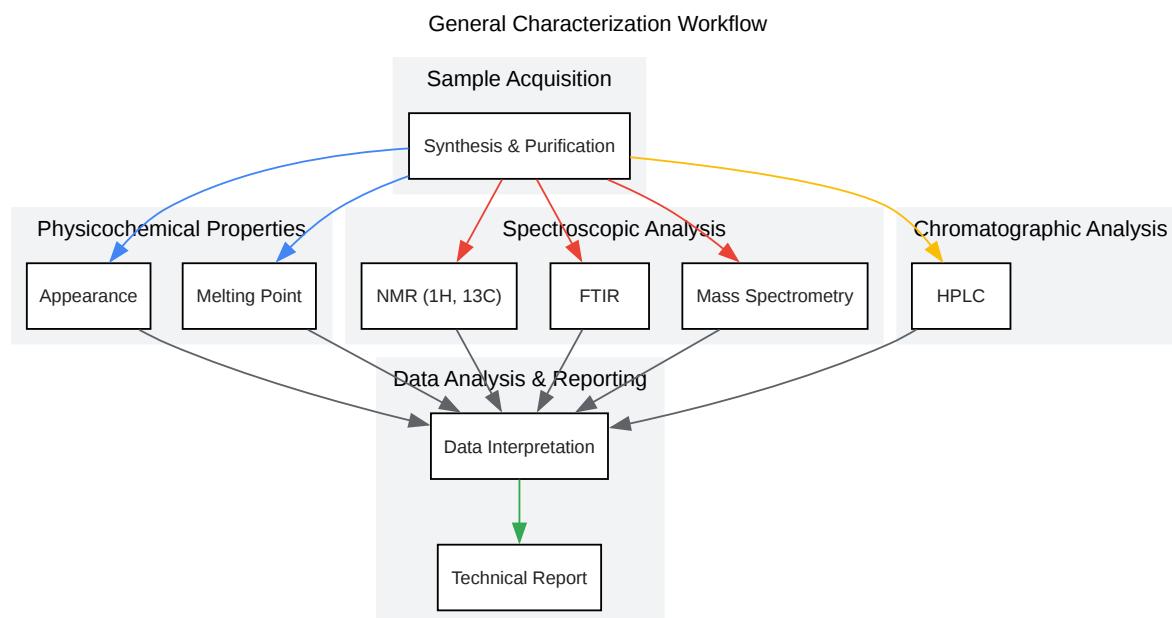
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of the aqueous and organic components. Degas the mobile phase before use.
- Sample Preparation: Accurately weigh and dissolve a known amount of **4-Benzoylpiperidine hydrochloride** in the mobile phase or a suitable solvent to prepare a stock solution. Prepare working standards and sample solutions by appropriate dilution.
- Chromatographic Conditions:
 - Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and acetonitrile/methanol.
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature, e.g., 30 °C.[4][5]
 - Detector: UV detector at an appropriate wavelength (e.g., 254 nm).

- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Data Analysis: Determine the retention time of the main peak and calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical substance like **4-Benzoylpiperidine hydrochloride**.



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Caption: General workflow for the characterization of a chemical compound.

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